
4-bromo-N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H21BrN4OS and its molecular weight is 445.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-bromo-N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of the target compound involves several steps, starting from commercially available precursors. The general synthetic route includes:
- Formation of the Pyrazole Ring : The initial step involves the reaction of 4-bromo compounds with appropriate cyclopentyl and pyridinyl derivatives to form the pyrazole moiety.
- Thiophene Coupling : Subsequent coupling reactions introduce the thiophene ring, which is crucial for enhancing biological activity.
- Carboxamide Formation : The final step involves the formation of the carboxamide group, which is essential for the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that This compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Mycobacterium tuberculosis.
Compound | IC50 (μM) | Target Organism |
---|---|---|
This compound | 2.5 | M. tuberculosis |
Control (Pyrazinamide) | 3.0 | M. tuberculosis |
This data suggests that the compound is a promising candidate for further development as an anti-tubercular agent .
Cytotoxicity Studies
Cytotoxicity assessments were performed on human embryonic kidney (HEK-293) cells to evaluate safety profiles. The compound demonstrated low toxicity with an IC50 greater than 100 μM, indicating a favorable therapeutic index.
Compound | IC50 (μM) | Cell Line |
---|---|---|
This compound | >100 | HEK-293 |
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Enzymatic Activity : Preliminary docking studies suggest that it may inhibit key enzymes involved in bacterial metabolism.
- Disruption of Membrane Integrity : The lipophilic nature of the thiophene ring may allow for disruption of bacterial cell membranes, leading to cell death.
Case Studies
A recent study focused on a series of substituted compounds similar to This compound , revealing that modifications in the thiophene and pyrazole rings significantly influenced their antimicrobial potency and selectivity .
Propiedades
IUPAC Name |
4-bromo-N-cyclopentyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN4OS/c21-16-13-19(27-14-16)20(26)25(17-3-1-2-4-17)12-11-24-10-7-18(23-24)15-5-8-22-9-6-15/h5-10,13-14,17H,1-4,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBPACUZUMHXIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)C4=CC(=CS4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.